5-Bromo-2-(1-methylcyclopropyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
The pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. Its significance stems from its prevalence in nature and its remarkable versatility as a pharmacophore in medicinal chemistry. Pyrimidine is the foundational structure for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA), playing a vital role in genetic coding and various biological processes. scialert.netresearchgate.net This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research.
Beyond their role in nucleic acids, pyrimidine-based compounds exhibit a wide spectrum of pharmacological activities. researchgate.net The pyrimidine core is a key structural motif in numerous therapeutic agents, including antiviral, anticancer, antimicrobial, and anti-inflammatory drugs. scialert.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. The diverse biological activities are attributed to the pyrimidine ring's ability to engage in various interactions, such as hydrogen bonding and pi-stacking, with biological targets. researchgate.net The adaptability of the pyrimidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecules to achieve desired biological effects. nih.gov This has led to the development of a vast library of pyrimidine derivatives with applications ranging from therapeutics to agrochemicals. scialert.netresearchgate.net
Overview of Halogenated Pyrimidine Derivatives as Synthetic Intermediates
Halogenated pyrimidines, particularly bromo- and chloro-substituted derivatives, are highly valuable intermediates in organic synthesis. The presence of a halogen atom on the pyrimidine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. The carbon-halogen bond can be readily activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds.
This reactivity makes halogenated pyrimidines essential building blocks for the construction of more complex molecules. For example, 5-bromopyrimidine (B23866) derivatives are frequently employed in Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups at the 5-position of the pyrimidine ring. guidechem.comgoogle.com The differential reactivity of various halogenated positions on the pyrimidine ring can also be exploited for selective, stepwise functionalization. googleapis.com For instance, in a dihalogenated pyrimidine, the more reactive halogen can be selectively coupled, leaving the other for a subsequent transformation. This strategic approach is crucial in the synthesis of complex, highly substituted pyrimidine-based drugs and materials. googleapis.com
Contextualization of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine within Pyrimidine Science
This compound is a specific halogenated pyrimidine derivative that has emerged as a significant building block in the synthesis of targeted therapeutic agents. This compound combines the reactive handle of the bromine atom at the 5-position with a 1-methylcyclopropyl group at the 2-position. The cyclopropyl (B3062369) moiety is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity.
The primary utility of this compound lies in its role as a key intermediate for creating more complex molecules through cross-coupling reactions at the bromine-bearing C5 position. A notable application is in the synthesis of a carboxylic acid derivative, this compound-4-carboxylic acid, which serves as a precursor for further molecular elaboration. uni.lu The synthesis of such intermediates often involves a one-step reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound, providing an efficient route to this class of molecules. google.com The presence of the 1-methylcyclopropyl group can influence the electronic properties of the pyrimidine ring and impart specific conformational constraints, which can be advantageous in designing molecules with high target specificity.
Physicochemical Properties of this compound and Related Compounds
Below is a data table summarizing key physicochemical properties of this compound and related pyrimidine derivatives. These properties are crucial for understanding the compound's behavior in chemical reactions and biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | C₉H₁₁BrN₂ | 227.10 | Not specified | Not specified |
| 5-Bromo-2-methylpyrimidine | C₅H₅BrN₂ | 173.01 | Solid | 83-84 |
| 5-Bromo-2-(methylthio)pyrimidine | C₅H₅BrN₂S | 205.08 | Solid | 63-68 |
| 5-Bromo-2-cyclopropylpyrimidine | C₇H₇BrN₂ | 199.05 | Not specified | Not specified |
| This compound-4-carboxylic acid | C₉H₉BrN₂O₂ | 255.98 | Not specified | Not specified |
Data sourced from various chemical databases and publications. uni.luangenechemical.comsigmaaldrich.comnih.gov
Properties
IUPAC Name |
5-bromo-2-(1-methylcyclopropyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-8(2-3-8)7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSPTHVXIXBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 1 Methylcyclopropyl Pyrimidine and Analogues
Established Synthetic Routes and Strategies
Multi-step Synthesis Approaches
Multi-step syntheses are common for constructing substituted pyrimidines and offer flexibility in introducing various functional groups. A prevalent strategy involves the initial formation of a pyrimidine (B1678525) core, followed by sequential functionalization. For 5-bromo-2-substituted pyrimidines, a typical multi-step pathway starts from a more readily available pyrimidine derivative, such as 2-hydroxypyrimidine (B189755) or 2-aminopyrimidine.
One such sequence involves the regioselective lithiation of a protected 2-aminopyrimidine. The resulting anionic intermediate can react with an appropriate electrophile to install the desired substituent at the C-6 position. Subsequent bromination, often using bromine in acetic acid, introduces the bromo group at the 5-position to yield the final product. nih.gov
Another key multi-step approach relies on building the molecule from a 2-hydroxypyrimidine precursor. This involves a two-stage process:
Bromination: The pyrimidine ring is first brominated at the 5-position. For instance, 2-hydroxypyrimidine can be reacted with bromine in a suitable solvent like acetic acid or with hydrobromic acid and an oxidizing agent like hydrogen peroxide to produce 5-bromo-2-hydroxypyrimidine. patsnap.comgoogle.com
Activation and Substitution: The hydroxyl group at the 2-position is not a good leaving group for nucleophilic substitution. Therefore, it is converted into a more reactive group. A standard method is the conversion of the 2-hydroxypyrimidine to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine. google.comchemicalbook.com The resulting 5-bromo-2-chloropyrimidine (B32469) is a versatile intermediate. patsnap.comchemicalbook.com This intermediate can then undergo a nucleophilic substitution reaction with a suitable reagent, such as a Grignard reagent or an organozinc compound corresponding to the 1-methylcyclopropyl group, to furnish the final product.
One-Step Synthesis Methods
Aiming to improve efficiency and reduce costs, one-step synthesis methods have been developed. These routes construct the desired 5-bromo-2-substituted pyrimidine core in a single reaction vessel from basic precursors. A notable one-step method involves the condensation of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com This approach simplifies the manufacturing process, making it safer, faster, and more economical for large-scale production. google.com The direct nature of this reaction avoids the multiple steps of functional group manipulation and intermediate isolation inherent in multi-step syntheses.
Precursor Compound Utilization in Pyrimidine Ring Formation
The formation of the pyrimidine ring is the cornerstone of these syntheses. Different precursors can be employed in cyclization reactions to build the heterocyclic core with the desired substitution pattern.
A highly effective strategy for the one-step synthesis of 5-bromo-2-substituted pyrimidines relies on the reaction between 2-bromomalonaldehyde and an amidine. google.com In this reaction, 2-bromomalonaldehyde serves as the three-carbon (C4-C5-C6) fragment, already containing the bromine atom at the eventual C5 position of the pyrimidine ring. The amidine, such as 1-methylcyclopropanecarboxamidine (B13623536) hydrochloride for the target molecule, provides the N1-C2-N3 fragment.
The condensation reaction is typically carried out in a protic acid solvent like acetic acid, sometimes with the addition of a molecular sieve to remove water. google.com The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at an elevated temperature (e.g., 60-90°C), and the reaction is completed by heating further (e.g., 70-105°C). google.com This method provides a direct and efficient route to compounds like 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.
| Precursor 1 | Precursor 2 | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| 2-Bromomalonaldehyde | Amidine Hydrochloride (e.g., 1-methylcyclopropanecarboxamidine HCl) | Protic Acid (e.g., Acetic Acid) | 70-105°C | One-step, efficient, cost-effective, scalable. |
As mentioned in the multi-step approaches, 2-hydroxypyrimidine derivatives are pivotal precursors. patsnap.com The synthesis does not start with ring formation but rather with the modification of a pre-existing pyrimidine ring. The process begins with the bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine. patsnap.comgoogle.com This intermediate is then activated by converting the hydroxyl group into a better leaving group, most commonly a chlorine atom, to yield 5-bromo-2-chloropyrimidine. chemicalbook.comgoogle.com
This activation step is critical as it transforms the chemically stable hydroxypyrimidine into a versatile electrophilic substrate ready for the introduction of a wide array of substituents at the 2-position via nucleophilic substitution reactions. chemicalbook.comchemicalbook.com
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Key Intermediate Product |
|---|---|---|---|---|
| 2-Hydroxypyrimidine | HBr / H₂O₂ | 5-Bromo-2-hydroxypyrimidine | POCl₃ / Base | 5-Bromo-2-chloropyrimidine |
Advanced Catalytic Approaches in Synthesis
Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. In pyrimidine synthesis, various catalytic systems have been explored. While specific catalytic syntheses for this compound are not widely documented, general catalytic methods for pyrimidine and bromopyrimidine synthesis are relevant.
These methods include:
Metal-Organic Frameworks (MOFs): Novel nano-magnetic MOFs, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, have been used as heterogeneous catalysts for the synthesis of complex heterocyclic systems, including pyridine (B92270) derivatives, under solvent-free conditions. nih.gov Such catalysts offer high yields and easy separation. nih.gov
Transition Metal Catalysis: Copper-catalyzed protocols have been developed for the synthesis of amidines, which are key precursors for pyrimidines. mdpi.com Nickel-based catalytic systems have been studied for transformations of substituted bromo-derivatives, including reductive coupling and dehalogenation reactions. researchgate.net
Base Catalysis: Simple organic bases like piperidine (B6355638) can be used to catalyze the condensation of chalcones with guanidinyl derivatives to produce substituted pyrimidines. nih.gov
Microwave-Assisted Synthesis: The synthesis of 2-aminopyrimidines substituted at the 5- and 6-positions has been achieved in a single step under solvent-free, microwave-assisted conditions using potassium carbonate (K₂CO₃) as the base. rsc.org
These advanced catalytic methods highlight the ongoing efforts to develop more efficient and environmentally friendly synthetic routes for pyrimidine-based compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a powerful means to construct carbon-carbon and carbon-heteroatom bonds. The synthesis of substituted pyrimidines, including this compound, has greatly benefited from these methodologies.
Suzuki Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a widely employed strategy for the synthesis of biaryl and heteroaryl compounds. illinois.eduworktribe.com In the context of pyrimidine synthesis, 5-bromopyrimidines are common starting materials due to the reactivity of the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle. illinois.edu The reaction of 5-bromopyrimidine (B23866) with various boronic acids, facilitated by a palladium catalyst and a base, allows for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring. worktribe.comacs.org
Research has demonstrated the successful Suzuki cross-coupling of 5-bromopyrimidines with different aryl and heteroaryl boronic acids. worktribe.commdpi.com For instance, the reaction of 5-bromopyrimidine with heteroarylboronic acids in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a base such as sodium carbonate in a solvent like 1,4-dioxane (B91453) at elevated temperatures yields the corresponding 5-heteroarylpyrimidines. worktribe.com The choice of catalyst, base, and solvent system is crucial for the reaction's success and is often optimized for specific substrates. nih.govresearchgate.net
Table 1: Examples of Suzuki Cross-Coupling Reactions with 5-Bromopyrimidine Derivatives
| 5-Bromopyrimidine Derivative | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 5-(Thienyl)pyrimidine | - | worktribe.com |
| 5-Bromopyrimidine | Quinolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 5-(Quinolyl)pyrimidine | - | worktribe.com |
| 2-Methoxy-5-bromopyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-(2-methoxy-5-pyridyl)pyrimidine | - | worktribe.com |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amines | Moderate to Good | mdpi.com |
Note: Specific yield data for all reactions were not available in the cited sources.
Other Metal-Mediated Coupling Strategies
While the Suzuki reaction is prevalent, other metal-mediated coupling strategies are also employed in the synthesis of substituted pyrimidines. Nickel-catalyzed cross-coupling reactions have emerged as a more cost-effective and environmentally friendly alternative to palladium-catalyzed processes. acs.org For example, a nickel-catalyzed Suzuki-Miyaura coupling has been successfully applied to 5-bromopyrimidine and heterocyclic boronic acids using an alcohol-based solvent. acs.org
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. This method has been utilized to synthesize alkynyl-substituted pyrimidines, which can then undergo further transformations to create diverse heterocyclic structures. acs.org Additionally, Stille coupling, which uses organotin compounds, is another viable method for the functionalization of bromopyrimidine derivatives. guidechem.com
Organic Catalysis and Reagent Selection
While metal-catalyzed reactions are dominant, developments in organic catalysis also offer pathways to pyrimidine derivatives. Organocatalysts are utilized to improve the efficiency and selectivity of certain synthetic steps.
A one-step synthesis of 5-bromo-2-substituted pyrimidine compounds has been reported using 2-bromomalonaldehyde and various amidine compounds. google.com This method is noted for its simplicity and use of readily available starting materials. google.com The selection of reagents is critical; for instance, the reaction between an acid chloride and a terminal alkyne followed by the addition of an amidinium salt provides a straightforward route to pyrimidines.
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring the scalability of synthetic processes.
Temperature and Solvent Effects on Reaction Outcomes
Temperature and solvent choice significantly influence the outcome of pyrimidine synthesis. researchgate.netresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, temperatures are often elevated to facilitate the reaction, typically in the range of 80-100°C. mdpi.comnih.gov The choice of solvent can affect catalyst stability, reagent solubility, and reaction rate. Solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. worktribe.comacs.orgresearchgate.net In some cases, aqueous solvent mixtures are employed, which can offer environmental and practical advantages. mdpi.com
Microwave-assisted synthesis has also been shown to be an effective technique for accelerating reaction times and improving yields in the synthesis of pyrimidine derivatives, including those involving Suzuki-Miyaura cross-coupling reactions. bohrium.com
Yield Enhancement and Side Product Mitigation
Strategies to enhance yield and reduce the formation of side products are central to process optimization. researchgate.netresearchgate.net In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction's efficiency and selectivity. nih.gov For example, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can improve the catalytic activity and prevent the formation of undesired byproducts. nih.gov
The base used in the reaction also plays a critical role. Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate (B84403) are frequently used in Suzuki couplings to activate the boronic acid and facilitate the transmetalation step. worktribe.commdpi.com The careful selection of the base can prevent side reactions such as the dehalogenation of the starting material.
Novel Synthetic Route Development for Pyrimidine Scaffolds
The development of novel and efficient synthetic routes to access functionalized pyrimidine scaffolds is a significant area of focus in medicinal and process chemistry. Traditional methods can sometimes be limited by harsh reaction conditions, low yields, or a lack of functional group tolerance. Modern synthetic strategies aim to overcome these challenges by creating more direct, modular, and high-yielding pathways. For the specific synthesis of This compound , two primary novel strategies can be proposed based on recent advancements in heterocyclic chemistry: a direct condensation approach and a modular cross-coupling approach.
A highly convergent and efficient method for constructing the 2,5-disubstituted pyrimidine core involves the direct, one-pot cyclization of a C3-dielectrophile with an appropriate amidine. A patented method details the synthesis of 5-bromo-2-substituted pyrimidines through the reaction of 2-bromomalonaldehyde with various amidine compounds. mdpi.com This one-step process is noted for its operational simplicity, safety, and reduced cost, making it suitable for larger-scale production. mdpi.com
Applying this logic to the target molecule, the key precursors would be 2-bromomalonaldehyde and 1-methylcyclopropanecarboxamidine . The synthesis of the latter, the crucial amidine building block, can be achieved from 1-methylcyclopropanecarbonitrile . Recent developments in organometallic catalysis offer efficient methods for amidine synthesis. For instance, a copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles, which proceeds smoothly under relatively mild conditions. organic-chemistry.org
The proposed reaction pathway is outlined below:
Table 1: Proposed Synthesis via Direct Condensation
| Step | Reactant(s) | Reagents/Catalyst | Product |
| 1 | 1-Methylcyclopropanecarbonitrile, Ammonia | CuCl, Cs₂CO₃, 2,2'-bipyridine (B1663995) (based on analogous reactions) | 1-Methylcyclopropanecarboxamidine |
| 2 | 2-Bromomalonaldehyde, 1-Methylcyclopropanecarboxamidine | Protic acid (e.g., Acetic Acid), Heat | This compound |
This synthetic design represents a highly streamlined route to the target compound, building the core heterocyclic structure with the desired substituents in a single cyclization step.
An alternative and more flexible strategy involves a modular approach where the pyrimidine ring is first synthesized with placeholder functional groups that can be elaborated in subsequent steps. This method typically begins with a pre-functionalized pyrimidine, such as 5-bromo-2-chloropyrimidine . The synthesis of this intermediate can be accomplished in one step from 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide, followed by chlorination. digitellinc.com
With the 5-bromo-2-chloropyrimidine scaffold in hand, the 1-methylcyclopropyl group can be introduced via a palladium-catalyzed cross-coupling reaction. The Suzuki coupling, which utilizes an organoboron reagent, is a powerful tool for forming carbon-carbon bonds. The required 1-methylcyclopropylboronic acid can be coupled with the 2-chloro position of the pyrimidine ring. Advances in catalysis have enabled such couplings to proceed at room temperature, even with challenging alkyl electrophiles. Furthermore, emerging methodologies demonstrate the use of novel cyclopropyl (B3062369) organobismuth nucleophiles in palladium-catalyzed reactions, which can be performed at near-ambient temperatures without strong bases, offering excellent functional group tolerance.
The proposed cross-coupling pathway is detailed below:
Table 2: Proposed Synthesis via Cross-Coupling
| Step | Reactant(s) | Reagents/Catalyst | Product |
| 1 | 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, Organic Amine | 5-Bromo-2-chloropyrimidine |
| 2 | 5-Bromo-2-chloropyrimidine, 1-Methylcyclopropylboronic Acid | Pd Catalyst (e.g., Pd(P(t-Bu)₂Me)₂), Base (e.g., KOt-Bu) | This compound |
This route offers significant modularity, as a variety of cyclopropyl (or other alkyl/aryl) groups could be introduced at the C2 position by simply changing the boronic acid coupling partner, allowing for the rapid generation of a library of analogues for further study.
Chemical Transformations and Derivatization Studies of 5 Bromo 2 1 Methylcyclopropyl Pyrimidine
Utility as a Building Block in Complex Molecular Synthesis
5-Bromo-2-(1-methylcyclopropyl)pyrimidine serves as a crucial starting material or intermediate in the synthesis of more elaborate molecular architectures. bldpharm.comgoogle.com The pyrimidine (B1678525) ring is a common feature in many biologically active compounds, and the presence of the bromine atom at the 5-position provides a handle for introducing further chemical diversity. researchgate.net A general method for preparing 5-bromo-2-substituted pyrimidine compounds involves a one-step reaction between 2-bromomalonaldehyde (B19672) and an appropriate amidine compound. google.com This straightforward approach simplifies the manufacturing process and reduces synthesis costs, making these types of compounds more accessible for research and development. google.com
Functional Group Interconversions on the Pyrimidine Core
The chemical reactivity of this compound allows for various functional group interconversions, enabling the synthesis of a wide range of derivatives. These transformations can be broadly categorized into reactions involving the bromine substituent and modifications of the cyclopropyl (B3062369) group.
Bromine Substitution Reactions
The bromine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. nih.govresearchgate.net For instance, reactions with various nucleophiles can introduce new substituents that can alter the chemical properties of the resulting molecule.
A notable transformation is the conversion of the bromo group to a different functionality, which can then be used in subsequent synthetic steps. The kinetics and mechanisms of such reactions, particularly with aqueous alkalies, have been studied for related 5-bromopyrimidine (B23866) nucleosides. researchgate.net
Modification of the Cyclopropyl Substituent
While the primary focus of derivatization is often on the bromine atom, the 1-methylcyclopropyl substituent can also be a site for chemical modification. Although less common, reactions that alter this group can lead to novel analogs with different spatial arrangements and electronic characteristics.
Diversification Strategies via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the diversification of this compound. nih.govnih.govresearchgate.netuzh.ch These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.
Regioselective Functionalization of the Pyrimidine Ring
Cross-coupling reactions offer a high degree of regioselectivity, primarily targeting the C-Br bond at the 5-position of the pyrimidine ring. rsc.orgnih.gov This selectivity is crucial for the controlled synthesis of specific isomers. For example, the use of 5-bromo-2-iodopyrimidine (B48921) as an intermediate allows for selective palladium-catalyzed cross-coupling reactions with a variety of arylboronic acids and alkynylzincs. rsc.org This highlights the ability to selectively functionalize different positions on the pyrimidine ring based on the relative reactivity of the halogen substituents.
Introduction of Diverse Chemical Moieties
A significant advantage of cross-coupling reactions is the ability to introduce a wide array of chemical moieties onto the pyrimidine core. nih.gov Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl and heteroaryl groups. nih.gov The reaction conditions can be optimized to accommodate a broad scope of boronic acids, including those with both electron-donating and electron-withdrawing substituents. nih.govuzh.ch This versatility has been demonstrated in the synthesis of numerous substituted pyrimidines. nih.govresearchgate.net
Below is a table summarizing examples of cross-coupling reactions on related bromo-pyrimidine systems, illustrating the diversity of achievable products.
Table 1: Examples of Cross-Coupling Reactions on Bromo-Pyrimidine Systems
| Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Thienylboronic acid | XPhosPdG2/XPhos | 3-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 80 |
| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2, Ag2CO3 | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81 |
Data sourced from studies on related pyrimidine and triazine systems to illustrate the potential of cross-coupling reactions. nih.govuzh.ch
Pyrimidine to Other Heterocycle Transformations
The pyrimidine ring, an electron-deficient heterocycle, is susceptible to nucleophilic attack, which can lead to various ring transformation reactions. These reactions are powerful tools for skeletal diversification, allowing for the conversion of the pyrimidine core into other heterocyclic systems. Such transformations often proceed through a sequence of nucleophilic addition, ring-opening, and subsequent ring-closure steps. The nature of the nucleophile and the substitution pattern on the pyrimidine ring are critical factors that dictate the course of the reaction and the structure of the resulting heterocycle.
Transformation to Pyrazoles
One of the well-documented transformations of the pyrimidine ring is its conversion into a pyrazole (B372694) ring. This is typically achieved by reaction with hydrazine (B178648) or its derivatives. The reaction mechanism generally involves the nucleophilic attack of hydrazine at an electrophilic carbon of the pyrimidine ring, leading to the opening of the pyrimidine ring and subsequent intramolecular cyclization to form the more stable five-membered pyrazole ring.
While specific studies detailing the transformation of this compound into a pyrazole are not extensively reported in publicly available literature, the general reactivity of substituted pyrimidines suggests this is a feasible pathway. For instance, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate (B1144303) has been shown to yield 3-amino-4-nitropyrazole. rsc.org Similarly, 5-formyluracil (B14596) derivatives undergo a ring contraction to form 4-allophanoylpyrazoles when treated with hydrazines. rsc.org Quaternary pyrimidinium salts are also known to convert into pyrazoles upon reaction with hydrazine. researchgate.net
Based on these precedents, a plausible reaction pathway for the transformation of this compound would involve its reaction with hydrazine hydrate. The expected product would be a substituted pyrazole, likely 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine, where the C2-substituent of the pyrimidine becomes the C3-substituent of the pyrazole. The bromine atom at the C5 position of the pyrimidine would likely be eliminated during the aromatization of the newly formed pyrazole ring.
Table 1: Plausible Transformation of this compound to a Pyrazole Derivative
| Starting Material | Reagent | Product |
| This compound | Hydrazine Hydrate | 3-(1-Methylcyclopropyl)-1H-pyrazol-5-amine |
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring contains a single proton, which would appear as a singlet due to the absence of adjacent protons. The 1-methylcyclopropyl substituent gives rise to three distinct sets of signals: a singlet for the methyl group protons and two separate signals for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The chemical shifts are influenced by the electronic effects of the pyrimidine ring and the bromine atom.
Based on analogous structures, the predicted ¹H NMR spectral data in a standard solvent like CDCl₃ would be as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyrimidine-H | 8.6 - 8.8 | Singlet (s) | 1H |
| Cyclopropyl-CH₂ | 1.3 - 1.5 | Multiplet (m) | 2H |
| Cyclopropyl-CH₂' | 1.1 - 1.3 | Multiplet (m) | 2H |
| Methyl-CH₃ | 1.5 - 1.7 | Singlet (s) | 3H |
These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals would be anticipated, as the two methylene carbons of the cyclopropyl ring are chemically equivalent. The carbon atoms of the pyrimidine ring are significantly influenced by the nitrogen atoms and the bromine substituent, causing them to appear at lower field (higher ppm).
The predicted ¹³C NMR chemical shifts are summarized in the table below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C=N (C2) | 170 - 175 |
| Pyrimidine C-H (C4/C6) | 158 - 160 |
| Pyrimidine C-Br (C5) | 115 - 120 |
| Cyclopropyl Quaternary C | 25 - 30 |
| Methyl C | 20 - 25 |
| Cyclopropyl CH₂ | 15 - 20 |
These are predicted values and may vary based on solvent and experimental conditions.
While this compound is an achiral molecule and lacks stereoisomers, advanced 2D NMR techniques are indispensable for confirming the precise connectivity (constitution) of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A key expected correlation would be between the two non-equivalent methylene protons on the cyclopropyl ring, confirming their geminal and vicinal relationships.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the protonated carbons, such as linking the pyrimidine proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.
Mass Spectrometry (MS) Approaches
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₉BrN₂.
HRMS analysis would be expected to yield the following data:
| Parameter | Value | Significance |
| Molecular Formula | C₈H₉BrN₂ | - |
| Theoretical Monoisotopic Mass | 212.0003 Da | Confirmation of elemental composition. |
| Observed [M+H]⁺ | ~213.0076 Da | The protonated molecule observed in the mass spectrum. |
A critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum would appear as two distinct peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This characteristic doublet is a definitive indicator of a monobrominated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This method is exceptionally useful for assessing the purity of a sample and for identifying components within a mixture, such as the crude product from a chemical synthesis.
In an LC-MS analysis of this compound, the sample would first be passed through an LC column, separating the target compound from any impurities, starting materials, or byproducts. The eluent from the column then enters the mass spectrometer, which provides a mass spectrum for the components as they elute. The resulting data would show a chromatographic peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak would display the mass of the protonated molecule ([M+H]⁺) and the signature 1:1 isotopic pattern for bromine, confirming the identity of the eluted peak as this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the pyrimidine ring, the C-Br bond, and the methylcyclopropyl group.
The pyrimidine ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibrations within the heterocyclic ring usually appear in the 1575-1525 cm⁻¹ range. researchgate.net Ring stretching vibrations, often coupled, produce a series of bands in the 1600-1400 cm⁻¹ region.
The substituents also provide unique spectral signatures. The aliphatic C-H stretching vibrations of the methyl and cyclopropyl groups are expected in the 2980-2850 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency range of 700-500 cm⁻¹. Other pyrimidine derivatives show characteristic bands for C-H aromatic groups around 2920-2978 cm⁻¹ and C=N aromatic groups around 1525-1575 cm⁻¹. researchgate.net
Table 1: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyrimidine Ring |
| 2980-2850 | C-H Stretch | Methylcyclopropyl Group |
| 1575-1525 | C=N Stretch | Pyrimidine Ring |
| 1600-1400 | C=C and C=N Stretch | Pyrimidine Ring |
| 700-500 | C-Br Stretch | Bromo Group |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. miamioh.edu High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography are the most common methods employed for pyrimidine derivatives. miamioh.edunih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used to determine the purity of a compound and to quantify it. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality. researchgate.net This method utilizes a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net
In a typical analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved by eluting with a gradient of two solvents, such as water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. researchgate.netnih.gov The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Pyrimidine compounds are often assessed for purity by HPLC at levels of ≥98%. selleckchem.com
Table 2: Illustrative HPLC Method for a Pyrimidine Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Room Temperature |
Thin-Layer Chromatography (TLC) and Column Chromatography
TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for identifying a suitable solvent system for purification by column chromatography. miamioh.edufractioncollector.info A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a mobile phase, usually a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. miamioh.edu The components of the mixture separate based on their differing affinities for the stationary and mobile phases.
Once the reaction is complete, the crude product is purified on a larger scale using column chromatography. The crude material is loaded onto a column packed with silica gel, and the same solvent system identified by TLC is used to elute the components. nih.gov Fractions are collected and analyzed by TLC to pool those containing the pure this compound. The final product is obtained after evaporating the solvent from the combined pure fractions. chemicalbook.com
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
The analysis of related brominated pyrimidine structures reveals common features. For instance, in the crystal structure of 5-Bromo-N-methyl-pyrimidin-2-amine, the pyrimidine ring is essentially planar. nih.govnih.gov The bromine and nitrogen substituents are typically coplanar with the ring. nih.govnih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. nih.govnih.gov Similar structural characteristics would be expected for this compound.
Table 3: Example Crystal Data for a Related Compound, 5-Bromo-N-methylpyrimidin-2-amine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₆BrN₃ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 3.9900 (8) | nih.gov |
| b (Å) | 9.862 (2) | nih.gov |
| c (Å) | 10.006 (2) | nih.gov |
| α (°) | 61.57 (3) | nih.gov |
| β (°) | 83.84 (3) | nih.gov |
| γ (°) | 87.45 (3) | nih.gov |
| Volume (ų) | 344.24 (16) | nih.gov |
| Z | 2 | nih.gov |
Thermal Analysis Methods (e.g., TG, DTG)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition profile of a compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TGA curve, showing the rate of mass loss. mdpi.com
For pyrimidine derivatives, thermal decomposition often occurs in multiple, well-defined stages. researchgate.netnih.gov The thermal stability depends on the nature and position of the substituents on the pyrimidine ring. researchgate.net A TGA/DTG analysis of this compound would reveal its decomposition onset temperature, the temperature ranges of different decomposition steps, and the mass of residual material. This information is valuable for understanding the compound's thermal stability. For example, studies on other pharmaceutical compounds show distinct decomposition stages corresponding to the loss of specific molecular fragments. nih.gov
Table 4: Hypothetical Thermal Decomposition Stages for a Pyrimidine Derivative
| Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment |
|---|---|---|---|
| 1 | 150 - 250 | Variable | Loss of substituents |
| 2 | 250 - 400 | Variable | Further fragmentation |
| 3 | > 400 | Variable | Decomposition of pyrimidine ring |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies
Specific quantum mechanical studies, including Density Functional Theory (DFT) calculations and molecular orbital analysis for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine, have not been identified in the public research domain. Theoretical investigations on similar molecules often focus on optimizing the molecular structure to find the most stable conformation (minimum energy state) and calculating electronic properties. nih.gov
There is no published data concerning the DFT calculations for this compound. A typical study would involve optimizing the geometry of the molecule and calculating parameters such as bond lengths, bond angles, dihedral angles, and vibrational frequencies. researchgate.net
Table 1: Hypothetical DFT Geometric Parameters for this compound (Note: This table is a template. No data is available.)
| Parameter | Calculated Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| N1-C2 Bond Length (Å) | Data not available |
| C4-C5 Bond Angle (°) | Data not available |
Analysis of the Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of chemical reactivity and kinetic stability. nih.gov This information is not available for this compound.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is a template. No data is available.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Reactivity Predictions and Mechanistic Insights
Without computational data, predictions of reactivity and mechanistic pathways for this compound remain speculative. Such studies on other pyrimidines have explored reactions like nucleophilic substitution. researchgate.net
No computational assessments of reaction pathways involving this compound were found. These studies would typically model the energy profiles of potential reactions to determine their feasibility and identify transition states.
The prediction of reactive sites often involves analyzing the molecule's electrostatic potential (MEP) map and Mulliken atomic charges. semanticscholar.org For a pyrimidine (B1678525) ring, the nitrogen atoms are typically electron-rich (nucleophilic), while the carbon atoms, particularly those bonded to electronegative atoms like bromine, are electron-deficient (electrophilic). However, specific calculations for the title compound are not published.
Molecular Modeling and Conformational Analysis
While molecular modeling for a derivative, this compound-4-carboxylic acid, has been predicted in databases, a detailed conformational analysis for this compound is not available. uni.lu Such an analysis would investigate the rotation around the single bond connecting the cyclopropyl (B3062369) group to the pyrimidine ring to identify the most stable conformers.
Ligand-Target Interaction Modeling
While specific ligand-target interaction models for this compound are not extensively documented in publicly available literature, general principles derived from related pyrimidine-based inhibitors can be applied. The pyrimidine scaffold is a well-established "hinge-binder" that can form hydrogen bonds with the backbone of many protein kinases. acs.org Molecular docking studies on various pyrimidine derivatives consistently show the nitrogen atoms of the pyrimidine ring acting as key hydrogen bond acceptors. nih.govmdpi.comnih.govnih.govnih.gov
In a hypothetical docking scenario of this compound into a kinase active site, the following interactions could be anticipated:
Hinge-Binding: One of the pyrimidine nitrogen atoms would likely form a hydrogen bond with the amide nitrogen of a hinge region residue.
Hydrophobic Interactions: The 1-methylcyclopropyl group at the 2-position is expected to occupy a hydrophobic pocket within the active site. The constrained nature of the cyclopropyl ring can provide a favorable conformational lock. nih.gov Studies on related inhibitors have shown that such substitutions can lead to significant improvements in potency. acs.org
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding with an electron-rich atom (like an oxygen or sulfur) in the protein, or it can occupy a hydrophobic pocket, contributing to binding affinity.
It is important to note that the precise nature of these interactions is target-dependent. Computational approaches like molecular docking and molecular dynamics simulations are essential to build and refine models of these interactions for specific biological targets. rsc.org
Conformational Landscape Exploration
The conformational flexibility of a molecule is a critical determinant of its biological activity. For this compound, the primary sources of conformational variability are the rotation of the 1-methylcyclopropyl group relative to the pyrimidine ring and the puckering of the cyclopropyl ring itself.
The rigidity of the cyclopropyl group, in contrast to a more flexible alkyl chain, limits the number of accessible low-energy conformations. nih.gov This conformational constraint can be beneficial for binding to a specific target by reducing the entropic penalty upon binding. The methyl group on the cyclopropyl ring introduces an additional point of steric interaction and can influence the preferred rotational angle with respect to the pyrimidine ring.
Table 1: Predicted Physicochemical Properties of a Close Analog
The following table presents predicted data for a structurally similar compound, this compound-4-carboxylic acid, which can offer some insights into the general physicochemical space of this class of molecules.
| Property | Predicted Value |
| Molecular Formula | C9H9BrN2O2 |
| Monoisotopic Mass | 255.98474 Da |
| XlogP | 1.9 |
| Predicted Collision Cross Section (CCS) values (Ų) per adduct | |
| [M+H]+ | 149.2 |
| [M+Na]+ | 163.5 |
| [M-H]- | 156.1 |
| Data sourced from PubChemLite for this compound-4-carboxylic acid. nih.gov |
Structure-Activity Relationship (SAR) Principles and Design Hypotheses
The structure-activity relationship (SAR) for pyrimidine derivatives is a well-explored area in medicinal chemistry. frontiersin.org General SAR principles for pyrimidine-based compounds can be extrapolated to form design hypotheses for this compound and its analogs.
The Pyrimidine Core: The pyrimidine ring serves as a crucial scaffold for interaction with many biological targets, often acting as a bioisostere for a phenyl ring but with improved physicochemical properties. mdpi.com The nitrogen atoms are key for forming hydrogen bonds, particularly in kinase inhibition. acs.org
Substitution at the 2-Position: The substituent at this position often dictates selectivity and potency. The 1-methylcyclopropyl group in the title compound is a lipophilic group that can fit into hydrophobic pockets of target proteins. The introduction of a cyclopropyl group, in place of a more flexible alkyl chain, can enhance potency due to its conformational rigidity. nih.govacs.org The methyl group adds to the steric bulk and can be modified to probe the size and shape of the binding pocket.
Substitution at the 5-Position: The nature of the substituent at the 5-position significantly influences the electronic properties and binding interactions of the molecule. The bromine atom in this compound can engage in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in ligand-receptor binding. Alternatively, it can be a placeholder for further functionalization to improve properties like solubility or to introduce additional interaction points. SAR studies on other 5-halopyrimidines have shown that the nature of the halogen can modulate activity. nih.gov
Table 2: General SAR Insights for Pyrimidine Derivatives
| Position on Pyrimidine Ring | General Role in SAR | Potential Impact of Substituent |
| 2-position | Potency and Selectivity | The size and lipophilicity of the substituent can be optimized to fit into specific hydrophobic pockets of the target. acs.org |
| 4-position | Selectivity and Solubility | Introduction of polar groups can enhance solubility and provide additional hydrogen bonding opportunities. acs.org |
| 5-position | Electronic Properties and Binding | Halogen substituents can participate in halogen bonding, while other groups can be used to fine-tune electronic character and explore further interactions. |
Based on these principles, several design hypotheses for analogs of this compound can be formulated. For instance, replacing the bromine at the 5-position with other halogens (Cl, I) or with small alkyl or cyano groups could modulate the electronic and steric properties, potentially leading to altered target affinity or selectivity. Similarly, modifications to the 1-methylcyclopropyl group, such as removing the methyl group or replacing it with other small alkyl groups, could be explored to optimize interactions within the hydrophobic pocket of a target.
Advanced Research Applications and Future Directions
Role in Heterocyclic Chemistry Scaffold Development
The pyrimidine (B1678525) scaffold is a cornerstone in the development of new heterocyclic compounds, particularly in the realm of medicinal chemistry. Substituted pyrimidines are integral to a vast number of biologically active molecules and approved pharmaceuticals. The 2,5-disubstituted pyrimidine framework, as seen in 5-Bromo-2-(1-methylcyclopropyl)pyrimidine, is a recognized motif in the design of targeted therapies, including kinase inhibitors. The presence of the bromine atom at the 5-position is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse array of substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.
The 1-methylcyclopropyl group at the 2-position introduces a three-dimensional structural element. This is increasingly important in modern drug design to achieve higher selectivity and potency by exploiting the complex topology of protein binding sites. The development of synthetic methodologies to create libraries of compounds based on the this compound scaffold could lead to the discovery of novel therapeutic agents.
Exploration in Materials Science
The unique electronic and structural features of this compound also suggest its potential utility in the field of materials science. Brominated organic compounds are known to be valuable building blocks for functional materials due to their influence on properties such as luminescence, conductivity, and self-assembly.
Potential as Chiral Dopants in Liquid Crystals
Chiral dopants are essential components in the formulation of cholesteric liquid crystals, which have applications in displays, sensors, and smart windows. These dopants induce a helical twist in the nematic liquid crystal host, leading to the selective reflection of circularly polarized light. The chirality of the dopant molecule is a critical factor in determining the helical twisting power (HTP) and the handedness of the resulting helical structure.
While this compound itself is not chiral, the 1-methylcyclopropyl group contains a stereocenter. The synthesis of enantiomerically pure forms of this compound could yield novel chiral dopants. The rigid pyrimidine core combined with the chiral cyclopropyl (B3062369) moiety could lead to efficient induction of helical structures in nematic hosts. Research in this area would involve the asymmetric synthesis of the enantiomers of this compound and the characterization of their HTP in various liquid crystal mixtures.
| Property | Description | Relevance to Liquid Crystals |
| Chirality | The "handedness" of a molecule, non-superimposable on its mirror image. | Essential for inducing a helical structure in nematic liquid crystals. |
| Helical Twisting Power (HTP) | A measure of the ability of a chiral dopant to induce a twist in a nematic host. | A high HTP is desirable as lower concentrations of the dopant are needed. |
| Molecular Shape | The three-dimensional structure of the molecule. | Influences the interaction with the liquid crystal host and the resulting mesophase properties. |
Applications in Advanced Functional Materials
The incorporation of heterocyclic moieties like pyrimidine into polymeric structures can impart desirable thermal and electronic properties. The bromo-substituent on the pyrimidine ring of this compound can serve as a site for polymerization reactions, potentially leading to the creation of novel polymers with tailored characteristics. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of sensors. The cyclopropyl group may also influence the packing and morphology of such materials at the molecular level.
Supramolecular Chemistry and Self-Assembly Studies
The non-covalent interactions involving the pyrimidine ring and the bromine atom can be exploited in the field of supramolecular chemistry. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a highly directional and specific non-covalent interaction. These interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.
The study of the self-assembly of this compound, potentially in combination with other complementary molecules, could lead to the formation of novel supramolecular structures with interesting properties, such as porous materials for gas storage or separation, or as templates for the synthesis of other complex molecules.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in the development of pharmaceuticals and materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Crystal engineering seeks to understand and control the crystallization process to obtain desired polymorphic forms.
For this compound, a systematic study of its crystallization behavior under various conditions (e.g., different solvents, temperatures, and pressures) could reveal the existence of multiple polymorphs. Understanding the interplay of intermolecular interactions, such as halogen bonds and π-π stacking of the pyrimidine rings, would be crucial in controlling the crystal packing and, consequently, the material's properties.
Development of Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of pyrimidine derivatives is an ongoing area of research. Modern synthetic chemistry emphasizes the use of sustainable practices, such as catalysis and multicomponent reactions, to reduce waste and energy consumption.
Future research on this compound could focus on developing more sustainable synthetic routes. This might involve the use of greener solvents, catalytic methods to introduce the bromo and methylcyclopropyl groups, or one-pot procedures that minimize purification steps. For instance, iridium-catalyzed multicomponent synthesis has been reported for the creation of highly substituted pyrimidines from readily available alcohols and amidines, offering a more sustainable alternative to traditional methods. nih.govorganic-chemistry.org Such advancements would not only be environmentally beneficial but also economically advantageous for the potential large-scale production of this and related compounds.
Emerging Research Frontiers for Halogenated Pyrimidine Derivatives
Halogenated pyrimidine derivatives are at the forefront of various scientific research fields, owing to the unique properties conferred by the halogen substitution on the pyrimidine ring. These properties often enhance the biological activity and reactivity of the parent molecule, leading to novel applications in medicine, agriculture, and materials science.
One of the most promising areas of research for these compounds is in the development of new therapeutic agents. nih.gov Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.comresearchgate.net The introduction of a halogen atom can significantly modulate these properties. For instance, halogen-substituted pyrimidine compounds have demonstrated potent antibacterial and anticancer activities. nih.gov In the context of cancer treatment, halogenated pyrimidines are being investigated as radiosensitizers. These molecules can be incorporated into the DNA of cancer cells, making them more susceptible to damage from radiation therapy. mdpi.comiaea.org This approach has the potential to increase the efficacy of radiation treatment for certain tumors. iaea.org
In the field of agricultural science, halogenated pyrimidine derivatives are being explored for the development of new pesticides. Research has shown that substitutions on the pyrimidine ring, including with halogens, can influence the insecticidal activity of these compounds. acs.org For example, studies have indicated that the potency of some pyrimidine-based insecticides follows the trend of -Cl > -Br > -H, suggesting that the type of halogen can be fine-tuned to optimize performance against specific pests. acs.org
Furthermore, halogenated heteroaromatic compounds, including pyrimidines, serve as crucial building blocks in synthetic chemistry. rsc.org They are pivotal in transition metal-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules, including new drugs and materials. rsc.org The reactivity of the carbon-halogen bond allows for the introduction of various functional groups, enabling the creation of diverse molecular libraries for drug discovery and other applications.
The versatility of halogenated pyrimidines also extends to their use in creating novel materials. While this is a less explored area compared to their medicinal and agricultural applications, their structural features suggest potential for the development of new organic materials with specific electronic or photophysical properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Bromo-2-(1-methylcyclopropyl)pyrimidine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves halogenation or cross-coupling reactions on the pyrimidine core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while the 1-methylcyclopropyl group may be introduced via Suzuki-Miyaura coupling with a cyclopropane-derived boronic acid . Key optimization parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature : Reactions often proceed at 80–100°C in inert atmospheres to avoid decomposition .
- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
Purity validation via HPLC (>98%) and NMR is critical to confirm successful synthesis .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) during characterization be systematically addressed?
Answer:
Contradictions in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Comparative analysis : Cross-reference with spectral databases (e.g., Coblentz Society data for pyrimidine derivatives in CCl₄/CS₂ matrices) .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the cyclopropyl group’s steric effects .
Basic: What are the critical safety protocols for handling and storing this compound?
Answer:
- Storage : Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity risks (H301/H311 classifications) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: What mechanistic approaches can minimize byproduct formation during functionalization of the pyrimidine ring?
Answer:
Byproducts often result from competing reactions at the 4- or 6-positions of the pyrimidine ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to selectively activate the 5-position for bromination .
- Protecting groups : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl) during cyclopropane introduction .
- Kinetic control : Optimize reaction time and temperature to favor the desired pathway over side reactions .
Basic: Which analytical techniques are most reliable for assessing purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>97%) .
- Mass spectrometry (HRMS) : Confirm molecular weight (199.05 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolve stereochemical ambiguities caused by the cyclopropyl group’s rigidity .
Advanced: How does the 1-methylcyclopropyl substituent influence reactivity in cross-coupling reactions?
Answer:
The cyclopropane ring introduces steric hindrance and electronic effects:
- Steric effects : The methyl group restricts access to the pyrimidine’s 2-position, slowing nucleophilic attacks but stabilizing transition states in coupling reactions .
- Electronic effects : The cyclopropane’s ring strain increases electron density at the pyrimidine core, enhancing electrophilic substitution at the 5-position .
Experimental validation via Hammett plots or kinetic isotope effects (KIE) is recommended to quantify these impacts .
Basic: What are the solubility properties of this compound in common laboratory solvents?
Answer:
- High solubility : In DMSO, DMF, and dichloromethane due to polar functional groups .
- Low solubility : In water or hexane; sonication or heating (≤60°C) may improve dispersion .
Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?
Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C and monitor degradation via LC-MS over 72 hours .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Basic: What are the documented applications of this compound in medicinal chemistry or materials science?
Answer:
- Medicinal chemistry : Serves as a precursor for kinase inhibitors or antiviral agents due to its halogenated pyrimidine core .
- Materials science : Used in organic semiconductors, leveraging its planar structure for π-π stacking .
Advanced: How can computational tools predict the compound’s reactivity in unexplored reaction pathways?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
